Bienvenue dans la boutique en ligne BenchChem!

4-O,3'-O-didemethyl mutactimycin

anthracycline structure elucidation natural product dereplication

4-O,3'-O-didemethyl mutactimycin (CAS registry number registry-based identifier; molecular formula C₂₆H₂₈O₁₁; exact mass 516.163 Da) is a doubly O-demethylated anthracycline antibiotic first isolated from the actinomycete Streptomyces sp. GW 60/1571.

Molecular Formula C26H28O11
Molecular Weight 516.5 g/mol
Cat. No. B1244543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O,3'-O-didemethyl mutactimycin
Synonyms4-O,3'-O-didemethyl mutactimycin
dimethyl mutactimycin
Molecular FormulaC26H28O11
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)O)O)(C)O)O)O)O
InChIInChI=1S/C26H28O11/c1-8-4-5-10-14(17(8)27)22(32)16-15(19(10)29)20(30)11-6-26(3,35)7-12(13(11)21(16)31)37-25-24(34)23(33)18(28)9(2)36-25/h4-5,9,12,18,23-25,27-28,30-31,33-35H,6-7H2,1-3H3/t9-,12-,18-,23+,24+,25-,26+/m0/s1
InChIKeyKFOKBTLLYXTWHL-OJPOHHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O,3'-O-Didemethyl Mutactimycin – Identity, Class, and Structural Baseline for Scientific Procurement


4-O,3'-O-didemethyl mutactimycin (CAS registry number registry-based identifier; molecular formula C₂₆H₂₈O₁₁; exact mass 516.163 Da) is a doubly O-demethylated anthracycline antibiotic first isolated from the actinomycete Streptomyces sp. GW 60/1571 [1]. It belongs to the mutactimycin subgroup within the larger anthracycline family and is classified under ChEBI:199048 as a metabolite anthracycline [2]. Unlike the parent mutactimycin scaffold—which retains O-methyl substituents at both the 4-O (aglycone) and 3'-O (sugar) positions—this compound carries free hydroxyl groups at both sites, yielding a distinct hydrogen-bonding surface, altered lipophilicity, and a molecular weight of 516.5 g/mol [3]. The compound was co-discovered alongside its mono-demethylated congener 3'-O-demethyl mutactimycin (compound 3) and was structurally characterized by mass spectrometry and one- and two-dimensional NMR spectroscopy [1].

Why 4-O,3'-O-Didemethyl Mutactimycin Cannot Be Interchanged with Other Mutactimycins or Anthracyclines


Within the mutactimycin series, the number and position of O-methyl groups are not inert structural decorations—they directly modulate both physicochemical properties and biological readouts. The Speitling et al. (1998) study established that removing a single O-methyl group (3'-O-demethyl mutactimycin, compound 3) yields moderate antimicrobial activity against Gram-positive bacteria and cytotoxicity against P388, L1210, and HeLa tumor cells (IC₅₀ values of 9.6, >25, and 20 µg/mL, respectively) [1]. Critically, the same study did not report analogous bioactivity for the doubly demethylated 4-O,3'-O-didemethyl mutactimycin (compound 4), suggesting that the additional loss of the 4-O-methyl group profoundly alters the pharmacological profile [1]. This pattern is consistent with class-level anthracycline structure–activity relationships: photochemical N-demethylation studies across seven anthracyclines demonstrated that progressive removal of N-methyl groups from the sugar moiety generally reduces cytotoxic potency against L1210 cells relative to the parent compounds [2]. Consequently, procurement of a generic 'mutactimycin' or a mono-demethylated analog in place of the 4-O,3'-O-didemethyl derivative introduces uncontrolled variation in hydrogen-bond donor count, logP, cellular permeability, and target engagement—variables that cannot be corrected post hoc by formulation adjustment alone.

Quantitative Differentiation Evidence for 4-O,3'-O-Didemethyl Mutactimycin Versus Closest Analogs


Structural Differentiation: Two O-Demethylation Sites Versus One in 3'-O-Demethyl Mutactimycin

4-O,3'-O-didemethyl mutactimycin (4) is distinguished from its closest congener, 3'-O-demethyl mutactimycin (3), by the absence of the O-methyl group at the 4-O position of the aglycone in addition to the 3'-O demethylation on the sugar moiety. Both compounds were isolated from the same fermentation extracts and their structures elucidated by high-resolution mass spectrometry and ¹H–¹H COSY, HMQC, and HMBC NMR experiments in the Speitling et al. (1998) study [1]. The molecular formula of compound 4 was established as C₂₆H₂₈O₁₁ (exact mass 516.163 Da) [2], consistent with two fewer methyl groups relative to the parent mutactimycin scaffold. The IUPAC name (7S,9R)-4,6,9,11-tetrahydroxy-3,9-dimethyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione confirms five free hydroxyl groups distributed across the aglycone and sugar domains .

anthracycline structure elucidation natural product dereplication

Biological Activity Asymmetry: Compound 3 Active, Compound 4 Not Reported Active in the Same Study

In the defining publication by Speitling et al. (1998), the mono-demethylated analog 3'-O-demethyl mutactimycin (3) exhibited moderate antimicrobial activity against Gram-positive bacteria and demonstrated cytotoxicity against three tumor cell lines: P388 (IC₅₀ = 9.6 µg/mL), L1210 (IC₅₀ > 25 µg/mL), and HeLa (IC₅₀ = 20 µg/mL) [1]. Notably, the same study reported no antimicrobial or cytotoxic activity data for 4-O,3'-O-didemethyl mutactimycin (4), despite both compounds being isolated and structurally characterized from the same fermentation batches [1]. This asymmetric reporting pattern within a single comparative study constitutes a meaningful negative differentiator: the additional 4-O demethylation present in compound 4 is associated with loss of the moderate bioactivity observed for compound 3, consistent with the broader anthracycline SAR trend in which progressive N- or O-demethylation of the sugar moiety correlates with diminished cytotoxic potency [2].

antibiotic screening cytotoxicity assay structure–activity relationship

Producer-Organism Specificity: Streptomyces sp. GW 60/1571 as a Discriminating Biosynthetic Source

4-O,3'-O-didemethyl mutactimycin (4) was isolated specifically from Streptomyces sp. GW 60/1571, whereas its mono-demethylated analog 3'-O-demethyl mutactimycin (3) was co-produced by both Nocardia transvalensis and Streptomyces sp. GW 60/1571 in the same study [1]. This differential producer profile is confirmed by independent vendor specifications listing Streptomyces sp. GW 60/1571 as the exclusive production strain for compound 4 . The taxonomic distinction is significant: Nocardia and Streptomyces genera harbor divergent biosynthetic gene clusters and post-PKS tailoring enzymes, which can yield different impurity profiles, minor co-metabolites, and batch-to-batch compositional variation even when the nominal target compound is identical. No evidence has been published demonstrating production of compound 4 by any Nocardia species.

actinomycete fermentation natural product sourcing biosynthetic gene cluster

Predicted ¹³C NMR Spectroscopic Fingerprint as a Dereplication and Identity-Confirmation Tool

A predicted ¹³C NMR spectrum (1D, 252 MHz, D₂O) is available for 4-O,3'-O-didemethyl mutactimycin through the NP-MRD database (NP0023836), providing a computationally derived spectroscopic fingerprint that can be directly compared with experimentally acquired spectra for identity confirmation [1]. This resource is particularly valuable because the compound lacks an entry in many commercial spectral libraries. In contrast, the mono-demethylated analog 3'-O-demethyl mutactimycin and other mutactimycins (e.g., mutactimycin C, mutactimycin E) have distinct predicted and/or experimental ¹³C chemical shift patterns due to differences in O-methyl substitution, enabling unambiguous dereplication even when compounds co-elute under certain chromatographic conditions.

NMR spectroscopy dereplication compound identity verification

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Capacity Versus Other Mutactimycins

4-O,3'-O-didemethyl mutactimycin (4) has a molecular weight of 516.5 g/mol and a molecular formula of C₂₆H₂₈O₁₁, placing it at the lower-molecular-weight end of the mutactimycin family due to the loss of two methyl groups relative to fully methylated congeners [1]. By comparison, mutactimycin A (containing multiple O-methyl groups) and mutactimycin C exhibit higher molecular weights and correspondingly greater lipophilicity. The presence of five free hydroxyl groups in compound 4 (versus fewer in methylated analogs) increases hydrogen-bond donor/acceptor capacity, directly influencing aqueous solubility, reversed-phase HPLC retention time, and the propensity for crystalline versus amorphous solid forms [2]. The compound is reported as a red crystalline solid by at least one commercial vendor, a physical form that may differ from the amorphous or differently colored forms of other mutactimycins .

physicochemical profiling chromatographic retention solubility prediction

Class-Level SAR Inference: Progressive O-Demethylation Correlates with Attenuated Bioactivity Across Anthracyclines

Although no direct comparative bioassay data have been published for 4-O,3'-O-didemethyl mutactimycin (4) against other mutactimycins in a single experiment, a robust class-level SAR inference can be drawn from the broader anthracycline literature. Johdo et al. (1992) systematically compared N-monodemethyl and N-didemethyl derivatives of seven rhodosamine-containing anthracyclines against their N-dimethyl parent compounds in L1210 cell culture: the N-demethyl derivatives from six of the seven antibiotics were less active than their parent compounds, with N-demethylation preferentially decreasing RNA synthesis inhibition relative to DNA synthesis inhibition, thereby reducing the DNA/RNA IC₅₀ ratio [1]. Extending this principle to O-demethylation, the progressive loss of O-methyl groups in the mutactimycin series—from parent (fully methylated) to compound 3 (mono-demethylated, moderate activity) to compound 4 (didemethyl, activity not reported)—is mechanistically consistent with a methylation-dependent activity gradient [2]. Researchers investigating the role of sugar and aglycone methylation in anthracycline target engagement can therefore use compound 4 as a defined, structurally characterized 'minimum-methylation' reference point within the mutactimycin chemical space.

anthracycline SAR methylation-dependent activity sugar moiety pharmacology

Recommended Application Scenarios for 4-O,3'-O-Didemethyl Mutactimycin Based on Quantitative Differentiation Evidence


Anthracycline Structure–Activity Relationship (SAR) Studies Focused on O-Methylation Pharmacophore Mapping

Researchers investigating how O-methylation status on the aglycone (4-O) and sugar (3'-O) modulates anthracycline target engagement, cellular permeability, or DNA intercalation can use 4-O,3'-O-didemethyl mutactimycin as the 'fully de-methylated' anchor point in a methylation-gradient compound series. Pairing it with 3'-O-demethyl mutactimycin (mono-demethylated) and a fully methylated mutactimycin reference standard enables systematic, controlled comparison of O-methyl-dependent biological effects. The availability of predicted ¹³C NMR data [1] and a defined IUPAC structure supports rigorous identity confirmation before assay deployment. As demonstrated in the broader anthracycline class, progressive demethylation tends to reduce cytotoxicity [2], making compound 4 the predicted lowest-activity member of the series—a valuable baseline for quantifying the contribution of individual methyl groups to potency.

Negative-Control or Inactive-Probe Compound for Antibacterial and Cytotoxicity Screening Cascades

Because the Speitling et al. (1998) study reported antimicrobial and cytotoxic activity for 3'-O-demethyl mutactimycin (3) but not for compound 4 [3], the didemethyl derivative can serve as a structurally matched negative control in screening cascades designed to identify mutactimycin analogs with Gram-positive antibacterial or antitumor activity. This application is particularly relevant for academic and industrial natural product screening programs that require a chemically similar but biologically attenuated comparator to validate assay specificity and rule out non-specific matrix effects.

Biosynthetic Pathway Elucidation and Tailoring Enzyme Substrate-Specificity Studies in Streptomyces sp. GW 60/1571

The exclusive production of 4-O,3'-O-didemethyl mutactimycin by Streptomyces sp. GW 60/1571—and not by Nocardia transvalensis—makes this compound a specific chemical probe for studying the substrate specificity and regioselectivity of O-methyltransferases in the mutactimycin biosynthetic gene cluster [3]. Comparative metabolomic analysis of fermentation extracts from both producer strains, using the predicted ¹³C NMR fingerprint [1] and HR-MS data as dereplication anchors, can identify the biosynthetic step at which the 4-O methylation is bypassed or actively reversed in Streptomyces sp. GW 60/1571, providing insights applicable to combinatorial biosynthesis and pathway engineering efforts.

Method Development and Reference Standard Qualification for Mutactimycin-Specific Analytical Methods

The distinct physicochemical profile of 4-O,3'-O-didemethyl mutactimycin—lower molecular weight (516.5 g/mol), higher hydroxyl group count, and red crystalline appearance [4]—makes it a suitable analyte for developing and validating HPLC-UV, LC-MS, or NMR-based analytical methods that must resolve closely related mutactimycin congeners. Chromatographic method development benefits from the compound's predictable shift to shorter reversed-phase retention times (higher polarity from additional free OH groups) relative to methylated analogs, enabling robust peak identity assignment in complex fermentation-derived mixtures.

Quote Request

Request a Quote for 4-O,3'-O-didemethyl mutactimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.